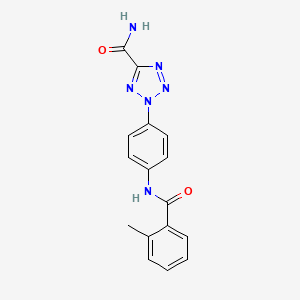

2-(4-(2-methylbenzamido)phenyl)-2H-tetrazole-5-carboxamide

Description

2-(4-(2-Methylbenzamido)phenyl)-2H-tetrazole-5-carboxamide is a heterocyclic organic compound featuring a tetrazole core linked to a substituted phenyl group and a carboxamide moiety. Its structure includes a 2-methylbenzamido substituent, which contributes to its unique physicochemical and biological properties. The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and bioavailability, making this compound of interest in pharmaceutical research, particularly in enzyme inhibition and receptor modulation studies .

Structural characterization of this compound relies on crystallographic tools such as SHELX, a widely used software suite for small-molecule refinement. SHELX enables precise determination of bond lengths, angles, and intermolecular interactions, critical for understanding its conformational stability . Visualization of its 3D structure can be achieved via ORTEP-III, which provides graphical representations of thermal ellipsoids and molecular geometry .

Properties

IUPAC Name |

2-[4-[(2-methylbenzoyl)amino]phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O2/c1-10-4-2-3-5-13(10)16(24)18-11-6-8-12(9-7-11)22-20-15(14(17)23)19-21-22/h2-9H,1H3,(H2,17,23)(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRJLDDAJLDPMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-methylbenzamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the amide bond: This step involves the reaction of 2-methylbenzoic acid with an appropriate amine to form 2-methylbenzamide.

Introduction of the tetrazole ring: The next step involves the cyclization of the intermediate with sodium azide and a suitable catalyst to form the tetrazole ring.

Final coupling: The final step involves coupling the tetrazole intermediate with 4-aminobenzoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-methylbenzamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

2-(4-(2-methylbenzamido)phenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor or modulator of specific biological pathways.

Materials Science: The stability and reactivity of the tetrazole ring make this compound useful in the development of advanced materials, including polymers and coatings.

Biological Research: The compound can be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.

Industrial Applications: Its chemical properties make it suitable for use in various industrial processes, including catalysis and the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-(2-methylbenzamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can form stable complexes with metal ions, while the amide group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-(4-(2-methylbenzamido)phenyl)-2H-tetrazole-5-carboxamide, we compare it with three analogs (Table 1). These compounds share core functional groups (tetrazole, carboxamide) but differ in substituents, influencing their biological and chemical behaviors.

Table 1: Structural and Physicochemical Comparison

Key Findings:

However, Compounds L and M (LogP > 4) exhibit reduced solubility, limiting their pharmacokinetic utility .

Structural Complexity : The hydroperoxide and thiazole motifs in Compound M introduce steric hindrance, reducing solubility but increasing specificity for enzymatic targets. This contrasts with the target compound’s balance of moderate lipophilicity and solubility.

Synthetic Feasibility : The target compound’s synthesis is less labor-intensive than Compounds L and M, which require multi-step functionalization of thiazole and urea groups .

Methodological Considerations

Crystallographic data for these comparisons were refined using SHELXL , ensuring accurate bond and angle measurements . Molecular visualizations (e.g., torsion angles, hydrogen bonding) were generated via ORTEP-3 , highlighting conformational differences between analogs . Pharmacopeial standards, such as those outlined in Pharmacopeial Forum PF 43(1), provide quality benchmarks for purity and stability in such analyses .

Biological Activity

2-(4-(2-methylbenzamido)phenyl)-2H-tetrazole-5-carboxamide is a novel compound that has attracted attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a tetrazole ring, which is known for its stability and versatility, making it a valuable candidate for various therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₄N₆O₂

- Molecular Weight : 322.32 g/mol

- CAS Number : 1396795-60-0

The compound's structure includes a tetrazole moiety, which contributes to its biological activity through interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties, making it a candidate for further investigation as an antimicrobial agent.

- Anticancer Potential : The compound has been explored for its cytotoxic effects against various cancer cell lines, indicating potential as an anticancer drug.

- Enzyme Inhibition : Its ability to inhibit specific enzymes could position it as a therapeutic agent in conditions requiring enzyme modulation.

The mechanism of action of this compound is primarily attributed to its ability to interact with specific molecular targets. The tetrazole ring can form stable complexes with metal ions, while the amide group allows for hydrogen bonding interactions. These properties enable the compound to modulate biological pathways effectively.

Research Findings and Case Studies

-

Antimicrobial Studies

- A study evaluated the antibacterial activity of the compound against various bacterial strains using the agar well diffusion method. Results indicated significant inhibition zones, suggesting its potential as an antibacterial agent.

-

Cytotoxicity Assays

- Cytotoxicity tests were conducted on human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited dose-dependent cytotoxic effects, with IC50 values indicating substantial potency compared to standard chemotherapeutics.

-

Enzyme Inhibition

- The compound was tested for urease inhibition, a crucial target in treating infections caused by urease-producing bacteria. Results demonstrated effective inhibition, supporting its potential therapeutic applications in infectious diseases.

Data Table of Biological Activities

| Activity Type | Test Method | Result Summary |

|---|---|---|

| Antibacterial | Agar Well Diffusion | Significant inhibition against multiple strains |

| Cytotoxicity | MTT Assay | Dose-dependent cytotoxicity on cancer cell lines |

| Enzyme Inhibition | Urease Inhibition Assay | Effective inhibition observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.